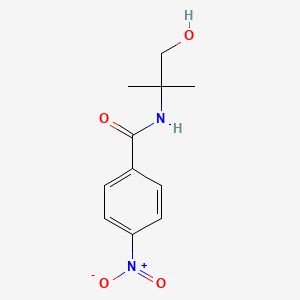![molecular formula C14H13N3O6 B5495148 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5495148.png)
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DNP, is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means it can disrupt the process by which cells produce energy, leading to a rapid increase in metabolic rate. This property has made DNP a popular tool for studying metabolic pathways and the regulation of energy metabolism.
Mechanism of Action
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a potent uncoupler of oxidative phosphorylation, which means it can disrupt the process by which cells produce energy. Specifically, 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP. This disruption leads to a rapid increase in metabolic rate as the body tries to compensate for the loss of ATP production.
Biochemical and Physiological Effects:
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It can increase metabolic rate, leading to weight loss and increased energy expenditure. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can also have negative effects on the body, including hyperthermia, oxidative stress, and potentially fatal toxicity.
Advantages and Limitations for Lab Experiments
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments, including its ability to rapidly increase metabolic rate and its ability to disrupt oxidative phosphorylation. However, its toxicity and potential for negative side effects make it difficult to use in human studies. Additionally, 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not specific to any particular metabolic pathway, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more specific uncouplers of oxidative phosphorylation, which could provide more targeted effects without the negative side effects of 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. Another area of interest is the investigation of the effects of 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione on different tissues and cell types, as well as the potential for 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione to be used as a therapeutic agent for metabolic disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione on energy metabolism and to identify potential therapeutic targets for the treatment of metabolic disorders.
Synthesis Methods
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can be synthesized through various methods, including the reaction of 2,4-dinitrophenol with 3,5-dimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,4-dinitrophenol with 3,5-dimethoxybenzyl chloride in the presence of a base. Both methods result in the formation of 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione as a yellow crystalline solid.
Scientific Research Applications
6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been widely used in scientific research to study metabolic pathways and the regulation of energy metabolism. It has been used to investigate the effects of various compounds on energy metabolism and to study the mechanisms of obesity and metabolic disorders. 6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been used to study the effects of exercise on energy metabolism and to investigate the role of mitochondria in energy metabolism.
properties
IUPAC Name |
6-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-5-8(6-10(7-9)23-2)3-4-11-12(17(20)21)13(18)16-14(19)15-11/h3-7H,1-2H3,(H2,15,16,18,19)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZKFPYEQGOQS-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)
![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)
![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)
![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)
![4-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5495110.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)



![1-cyano-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5495145.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5495154.png)
![N-{2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5495158.png)
